Itacitinib (formerly INCB039110) is a potent, orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , ]. It is currently under investigation for its potential antineoplastic and immunomodulating activities [].
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that mediate signaling downstream of a variety of cytokine and growth factor receptors involved in cell proliferation, growth, hematopoiesis, and the immune response [, , , , , ]. Itacitinib's selective inhibition of JAK1 differentiates it from other JAK inhibitors that target multiple JAK family members, potentially leading to an improved safety profile while retaining efficacy [, ].
Itacitinib is being studied in a wide range of diseases, including acute and chronic graft-versus-host disease (GVHD) [, , , , , , , , ], cytokine release syndrome (CRS) associated with CAR T-cell therapy [, , ], myelofibrosis [], T-cell prolymphocytic leukemia [], aplastic anemia [], rheumatoid arthritis [], hemophagocytic lymphohistiocytosis [], and various solid tumors [, , , , , , ].
Itacitinib is a small molecule that acts as a selective inhibitor of Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. This compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers. Itacitinib is currently under investigation in various clinical trials to assess its efficacy and safety profile.
Itacitinib, also known by its development code INCB039110, was developed by Incyte Corporation. It belongs to the class of Janus kinase inhibitors, which are designed to interfere with the JAK-STAT signaling pathway. This pathway is crucial for the immune response and plays a significant role in various inflammatory processes.
The synthesis of Itacitinib involves several key steps, utilizing various chemical reactions to construct its molecular framework. The synthesis process has been characterized in detail in multiple studies:
The detailed mechanisms of these reactions are documented in several sources, providing insights into their efficiency and yield.
Itacitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula of Itacitinib is CHNO, and its molecular weight is approximately 306.39 g/mol. The structure includes:
These components are arranged in a way that enables Itacitinib to effectively bind to its target enzyme, Janus kinase 1 .
The chemical reactions involved in the synthesis of Itacitinib can be summarized as follows:
Each step is meticulously planned to ensure high yields and purity of the final product.
Itacitinib exerts its pharmacological effects primarily through selective inhibition of Janus kinase 1. By blocking this enzyme, Itacitinib disrupts the signaling pathways mediated by several pro-inflammatory cytokines, including interleukin-6 and interleukin-2. This inhibition leads to reduced activation of transcription factors such as STAT3, ultimately decreasing inflammation and modulating immune responses .
Studies have shown that Itacitinib effectively reduces cytokine-induced STAT3 phosphorylation in peripheral blood mononuclear cells, indicating its role in modulating immune responses during treatment .
Itacitinib appears as a white to off-white solid with a melting point range typically between 150-160°C. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.
Itacitinib is primarily investigated for its therapeutic potential in treating various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it is being evaluated in clinical trials for its efficacy against certain types of cancer, including acute graft-versus-host disease and solid tumors like pancreatic cancer .
The ongoing research aims to establish Itacitinib's role as a safe and effective treatment option while exploring its pharmacokinetics and long-term effects on patients.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3